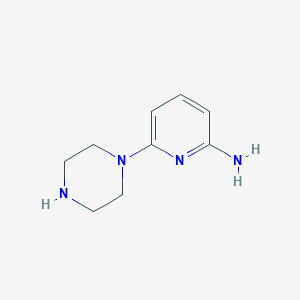

6-(Piperazin-1-yl)pyridin-2-amine

Descripción general

Descripción

6-(Piperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features both a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(Piperazin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Reductive Amination: This reaction can be used to create derivatives with different substituents on the piperazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases.

Reductive Amination: Typical reagents include aldehydes or ketones and reducing agents such as sodium cyanoborohydride.

Major Products

The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, substitution reactions can yield various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action

The compound has been investigated for its anticancer properties, particularly through its role in inhibiting specific protein kinases involved in cell proliferation. Research indicates that it may inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation and are often dysregulated in cancers . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

- In vitro Studies : In a study involving MV4-11 acute myeloid leukemia cells, compounds derived from 6-(Piperazin-1-yl)pyridin-2-amine demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells .

- In vivo Efficacy : Preclinical trials showed that derivatives of this compound effectively reduced tumor size in mouse models of leukemia, suggesting a promising avenue for further clinical development .

Metabolic Disorders

Insulin Sensitization

Recent studies have highlighted the potential of this compound derivatives as insulin sensitizers. These compounds were designed to act as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, offering an alternative to traditional thiazolidinediones (TZDs) used in type 2 diabetes management .

Biological Activity

In experiments with 3T3-L1 adipocytes, derivatives of the compound showed enhanced adipogenesis and improved glycemic control in db/db mouse models. For instance, one derivative achieved a 26% reduction in plasma glucose levels without significant weight gain, contrasting with the adverse effects often seen with TZDs like rosiglitazone .

Neurodegenerative Diseases

Alzheimer’s Disease Research

The incorporation of piperazine moieties into pyridine-based compounds has been explored for their potential to inhibit cholinesterase enzymes, which are instrumental in the pathophysiology of Alzheimer's disease. Compounds based on this compound have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Studies indicated that certain derivatives not only inhibited these enzymes but also exhibited antioxidant properties and reduced amyloid-beta aggregation, which is crucial for developing effective Alzheimer's treatments .

Summary of Findings

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | CDK4/CDK6 Inhibition | Significant cytotoxicity in leukemia models |

| Metabolic Disorders | PPARγ Modulation | Improved glycemic control without weight gain |

| Neurodegenerative Diseases | Cholinesterase Inhibition | Enhanced cognitive function and reduced aggregation |

Mecanismo De Acción

The exact mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine is not well-documented. its derivatives have been explored for their potential biological activities. The compound likely interacts with specific molecular targets and pathways, depending on the functional groups attached to the piperazine and pyridine rings.

Comparación Con Compuestos Similares

Similar Compounds

Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.

Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and are essential in biological systems.

Uniqueness

6-(Piperazin-1-yl)pyridin-2-amine is unique due to the combination of both piperazine and pyridine rings in its structure. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry and drug discovery.

Actividad Biológica

6-(Piperazin-1-yl)pyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring attached to a pyridine moiety, which is known for its ability to interact with various biological targets. The molecular formula is CHN, and its molecular weight is approximately 177.23 g/mol.

Research indicates that this compound may function as a modulator of specific neurotransmitter receptors, particularly in the central nervous system (CNS). Its interaction with serotonin receptors has been noted, suggesting potential implications in mood regulation and anxiety disorders.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that compounds derived from this scaffold showed selective activity against Chlamydia species, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that this compound and its analogs possess anticancer activity. A notable investigation revealed that these compounds could inhibit the proliferation of glioblastoma cells, providing a foundation for future cancer therapies .

Study on Anticancer Activity

A recent study explored the effects of this compound in combination with other agents against glioblastoma. The results indicated that this compound could enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor growth. The study utilized various concentrations and demonstrated dose-dependent effects on cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Neisseria meningitidis and Haemophilus influenzae. The findings indicated moderate antibacterial activity, suggesting that this compound could serve as a lead for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Neisseria meningitidis | 64 |

| Haemophilus influenzae | 32 |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, further studies are needed to fully understand its metabolic stability and potential toxicity profiles in vivo.

Propiedades

IUPAC Name |

6-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIRRALERIJINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571047 | |

| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529516-33-4 | |

| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.